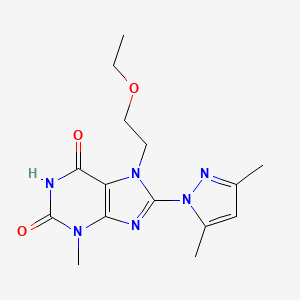

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphtho[2,1-b]furan derivatives are recognized for their versatile chemical structures and potential biological activities. The compound of interest, involving furan, naphthamide, and indole groups, underscores this diversity, hinting at complex synthesis pathways and a broad spectrum of chemical and physical properties.

Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives typically involves multi-step reactions, starting from basic naphthalene or furan precursors. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate is synthesized from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate, which can then undergo further modifications to introduce various functional groups, including thio, amino, and carboxamide moieties (Kumaraswamy et al., 2008).

Molecular Structure Analysis

The molecular structures of naphtho[2,1-b]furan derivatives are characterized by X-ray diffraction and spectroscopic techniques, revealing intricate arrangements of the naphtho[2,1-b]furan core with various substituents. These structures often exhibit planarity in the furan ring and are stabilized by weak interactions, contributing to their reactivity and biological activities (Shruthi et al., 2012).

Chemical Reactions and Properties

Naphtho[2,1-b]furan compounds undergo a variety of chemical reactions, including electrophilic substitution, condensation, and cyclization, to introduce diverse functional groups. These reactions are pivotal for synthesizing compounds with targeted chemical properties and biological activities. For example, condensation reactions with different aromatic aldehydes or acetic anhydride can lead to a wide array of naphtho[2,1-b]furan derivatives with varying antimicrobial and anti-inflammatory properties (Vaidya et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chelating Properties and Antifungal Activity

Studies have demonstrated that compounds with furan and naphthamide structures exhibit significant chelating properties when combined with transition metals. Such ligands, synthesized through the Mannich reaction, have been evaluated for their chelating abilities and antifungal activity against various fungal strains, suggesting potential applications in the development of antifungal agents and in materials science for creating novel chelating materials (Varde & Acharya, 2017).

Anticancer Agents Targeting EGFR

Naphthamide derivatives, particularly those incorporating furan and indole moieties, have been explored for their potential as anticancer agents. Such compounds have shown promise in inhibiting the epidemal growth factor receptor (EGFR), displaying cytotoxic activities against various cancer cell lines. This suggests their utility in cancer research, especially in the development of novel therapies targeting specific cancer pathways (Zhang et al., 2017; Lan et al., 2017).

Synthesis and Pharmacological Examination of Thiazolidinone Derivatives

Compounds containing furan and naphthamide structures have been the focus of synthesis efforts, yielding derivatives examined for a variety of pharmacological activities, including antimicrobial, antiinflammatory, and diuretic effects. This highlights their potential in drug development and the broader pharmaceutical sciences (Vagdevi et al., 2006).

Electrophilic Substitution Reactions

Research into furan-based compounds, such as the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions, provides insights into the chemical reactivity of furan and naphthamide derivatives. These studies contribute to our understanding of electrophilic substitution reactions and the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry and organic synthesis (Aleksandrov & El’chaninov, 2017).

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O3S/c32-27(30-17-23-8-5-15-34-23)19-35-26-18-31(25-10-4-3-9-24(25)26)14-13-29-28(33)22-12-11-20-6-1-2-7-21(20)16-22/h1-12,15-16,18H,13-14,17,19H2,(H,29,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRIUKLKAYFJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)